molecular formula C25H42O3 B145225 Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate CAS No. 125643-61-0

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Cat. No. B145225
M. Wt: 376.6 g/mol
InChI Key: CFXCGWWYIDZIMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of specific catalysts to achieve the desired product. In the case of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, the synthesis was achieved through an intramolecular lactonization reaction starting from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. The reaction was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, which are standard techniques for verifying the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their chemical behavior. For tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, single crystal X-ray diffraction analysis was employed to determine its structure. The crystal was found to belong to the monoclinic space group P21/c with specific lattice parameters and contained a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring. The presence of two diastereomers in a 1:1 ratio in the crystal was also noted .

Chemical Reactions Analysis

The synthesis of octadecyl-β-(4-hydroxy-3,5-di-tert-butyl-phenyl) propionate, also known as antioxidant 1076, involved a transesterification reaction. This process used methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (MPC) and stearyl alcohol as starting materials, with an organic zinc salt serving as the catalyst. The study of reaction conditions revealed that the optimal ratio of MPC to stearyl alcohol was 1.02:1, with a reaction temperature of 160°C, a reaction time of 5 hours, and a catalyst amount of 2% relative to MPC. These conditions resulted in a high yield and purity of the product, demonstrating the effectiveness of the chosen synthesis method .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the provided papers do not directly discuss the physical and chemical properties of octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, the synthesis and structural analysis of related compounds provide insights into the potential properties. For instance, the crystalline structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate suggest its stability and potential interactions with other molecules . Similarly, the successful synthesis and high purity of octadecyl-β-(4-hydroxy-3,5-di-tert-butyl-phenyl) propionate indicate its potential as an effective antioxidant, which is a property often associated with phenolic compounds .

Scientific Research Applications

Polymorphism in Medical Devices

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, known commercially as Irganox 1076®, is extensively used as a phenolic antioxidant in polymer-based medical devices. Research has revealed various polymorphs of this compound, which are significant for their presence in polymeric devices. It has been observed that different polymorphs can be present on the surface of devices like polyurethane catheters, influencing their properties and interactions (Saunier, Mazel, Paris, & Yagoubi, 2010).

Biosynthesis in Organic Solvents

This compound plays a critical role in biosynthesis processes, especially in organic solvents. For instance, its usage in the biosynthesis of certain intermediates for statin drugs like atorvastatin and rosuvastatin has been explored. The introduction of organic solvents in biosynthesis reaction systems enhances the yield and efficiency of the process, demonstrating its versatility in chemical synthesis (Liu et al., 2018).

Role in Anionic Condensations

Research has delved into the role of 3,5-di-tert-butyl-4-hydroxybenzaldehydes, closely related to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, in anionic condensations. This involves the formation of various compounds through reactions with malonic acid, diethyl malonate, and acetic anhydride, showcasing the compound’s utility in complex organic synthesis processes (Vol’eva, Belostotskaya, Komissarova, & Kurkovskaya, 2008).

Molecular Structure and Analysis

The molecular structure and vibrational spectra of related compounds have been studied extensively, aiding in the understanding of their chemical properties and interactions. This research is vital for applications in fields such as drug design and material science, where the molecular structure dictates the compound's functionality (Mathammal et al., 2016).

Quantification in Food Products

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and its derivatives are also quantified in various food products. The development of methods for their detection and quantification is crucial for food safety and compliance with health regulations (Perrin & Meyer, 2002).

Application in Lubricant Oils

Its application extends to the quantitative analysis of additives in oil-based lubricants. This research is pivotal in understanding how these additives interact with and affect the properties of lubricants, impacting their performance and longevity (Da Costa et al., 2013).

Safety And Hazards

According to the European Chemicals Agency (ECHA), Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate may cause long-lasting harmful effects to aquatic life . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCGWWYIDZIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60273995
Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

CAS RN

125643-61-0, 13417-12-4
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RK Singh, A Kukrety, OP Sharma, S Baranwal… - Journal of Industrial and …, 2016 - Elsevier
A novel phenolic-ester denoted as Bz–4–tBz was synthesized by esterification reaction between the 1,2,4,5-benzenetetracarboxylic acid and 3,5-di-tert-butyl-4-hydroxybenyl alcohol in …
Number of citations: 25 www.sciencedirect.com
RK Singh, A Kukrety, OP Sharma, MK Poddar… - Petroleum …, 2017 - Springer
A novel phenolic ester Bz-3-tBz was synthesized by reaction between 1,3,5-benzenetricarboxylic acid chloride and 3,5-di-tert-butyl-4-hydroxybenyl alcohol using N,N’-…
Number of citations: 8 link.springer.com
KT Sutar, PU Singare - Asian Journal of Chemistry, 2018 - academia.edu
Hindered phenolic antioxidants with different substitutions at para-positions are evaluated for their oxidation inhibition activity in mineral oil lubricants. Additives are blended in API …
Number of citations: 3 www.academia.edu
J Goshawk, C Da Costa, G Jones, E Riches - lcms.cz
Lubricant oils are used in many commercial settings, from the automotive and aerospace industries, to oil well drilling rigs, to specialist metalworking machinery; in fact, lubricant oils …
Number of citations: 3 lcms.cz
KT Sutar, PU Singare - Rasayan J. Chem, 2018 - academia.edu
Antioxidant activity of three substituted hindered phenolic antioxidants is studied in bulk oil oxidation and thin film oxidation conditions. Test conditions of The Institute of Petroleum test …
Number of citations: 5 www.academia.edu
W Shao, W Yue, G Ren, F Liu, F Li, K Weng… - Journal of Fiber …, 2020 - jstage.jst.go.jp
With the rapid development of industrialization, the problem of air pollution is becoming more and more serious. The haze with PM 2.5 as the main component is the most harmful one, …
Number of citations: 1 www.jstage.jst.go.jp
TN Ta, JH Horng, YL Hwang - Journal of Tribology, 2022 - asmedigitalcollection.asme.org
The tribological and vibration behaviors of a lubricated system are often studied separately. However, in recent years, the combination of tribology and mechanical vibration significantly …
Number of citations: 6 asmedigitalcollection.asme.org
D Sniderman - Tribology & Lubrication Technology, 2017 - search.proquest.com
Sniderman cites that the effectiveness of the chemistry and function of lubricant additives depend on the base oil and how they interact with other chemicals. Additives compensate for …
Number of citations: 16 search.proquest.com
竹井千香子, 吉沢賢一, 中村清香, 佐藤浩昭 - 分析化学, 2019 - jstage.jst.go.jp
潤滑油は基油と種々の添加剤で構成され, 組成分析には複雑な前処理が不可欠なため膨大な労力と時間を要する. 昇温加熱デバイスを備えた Direct Analysis in Real Time (DART)-MS を用いて…
Number of citations: 1 www.jstage.jst.go.jp

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